

An In-depth Technical Guide to C₁₂H₁₆BBrO₂

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C₁₂H₁₆BBrO₂, focusing on the prominent isomer **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**. This document details its molecular properties, structure, synthesis, and key applications in organic chemistry, particularly in the realm of cross-coupling reactions.

Molecular Structure and Properties

The chemical formula C₁₂H₁₆BBrO₂ most commonly refers to **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**. This compound is a member of the boronic ester family, which are widely utilized as building blocks in organic synthesis. The structure consists of a bromophenyl group attached to a pinacol boronic ester.

Synonyms: 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-Bromophenylboronic acid pinacol ester.^[1]

The key physicochemical properties of **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C12H16BBrO2	[1][2]
Molecular Weight	282.97 g/mol	[1][2]
Monoisotopic Mass	282.04267 Da	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	46 - 50 °C	[1]
Purity	≥ 98% (GC)	[1]
CAS Number	594823-67-3	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** are provided below.

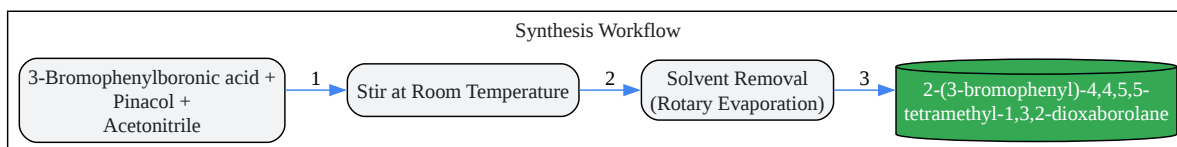
This protocol is adapted from a standard procedure for the synthesis of similar arylboronic esters.

Materials:

- 3-Bromophenylboronic acid
- Pinacol
- Acetonitrile (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, suspend 3-bromophenylboronic acid in anhydrous acetonitrile.
- Begin stirring the suspension at room temperature.
- To the stirring suspension, add pinacol (1.05 equivalents).
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when a clear solution is obtained.
- Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
- The resulting crude product, **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, will be a solid. Further purification can be achieved by recrystallization if necessary.



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Synthesis Workflow Diagram

2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] A general protocol is outlined below.

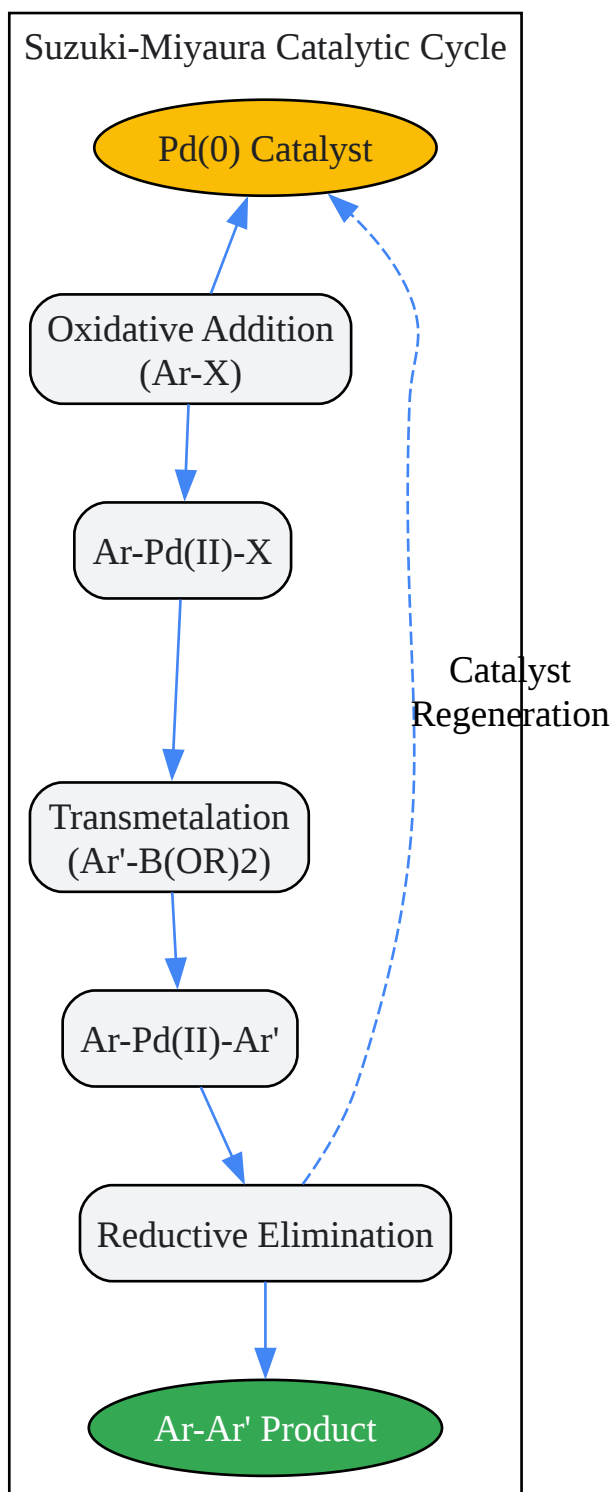
Materials:

- **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**
- Aryl halide or triflate

- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
- Base (e.g., K₂CO₃, CsF)
- Anhydrous solvent (e.g., Dioxane, Toluene)
- Reaction vessel (e.g., Schlenk tube)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a dry reaction vessel, add **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0 equivalents).
- Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 equivalents).
- Stir the reaction mixture at the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.



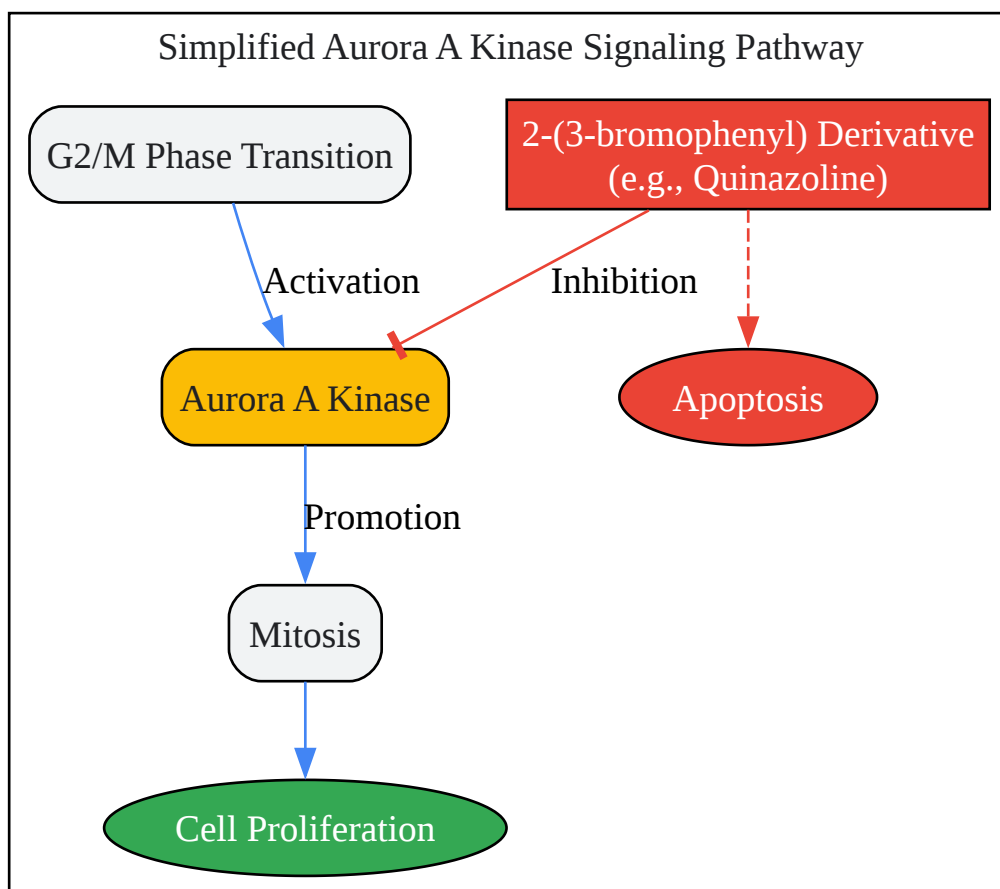
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Suzuki-Miyaura Reaction Mechanism

Potential Biological Significance and Applications

While **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** is primarily a synthetic intermediate, the "3-bromophenyl" moiety is found in various biologically active molecules. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4][5] Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development.[3]

The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and the potential point of intervention by an inhibitor.



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Aurora A Kinase Signaling Pathway

This highlights the potential for using **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** as a scaffold in the synthesis of novel therapeutic agents for further investigation in drug discovery programs.

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